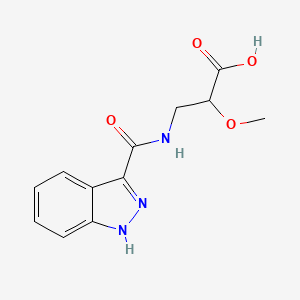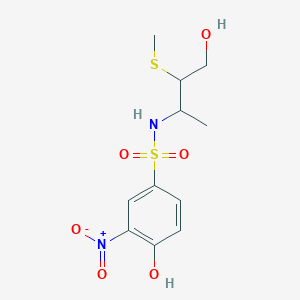![molecular formula C10H17N3OS B6633389 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and is widely used in scientific research to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is not fully understood. However, it is believed to work by binding to specific sites on enzymes and proteins, altering their activity and function. This compound has been shown to be a potent inhibitor of several enzymes and proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and depend on the specific enzyme or protein it is targeting. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol in lab experiments are its high potency and specificity. This compound has been shown to be a potent and specific inhibitor of several enzymes and proteins, making it an excellent tool for studying their function and activity. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Direcciones Futuras
The future directions for research on 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol are diverse and include the development of new synthetic methods to produce the compound more efficiently, the identification of new enzymes and proteins that can be targeted by this compound, and the development of new applications for this compound in various fields, including medicine and agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,3-propanediol with thionyl chloride to form 2-methylsulfanylpropan-1-ol. The second step involves the reaction of 2-methylsulfanylpropan-1-ol with 2,6-dimethylpyridine-3,5-diamine to form 3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol has several scientific research applications, including its use as a biochemical probe to study the mechanism of action of various enzymes and proteins. This compound has been used to study the mechanism of action of several enzymes, including kinases, phosphatases, and proteases. Additionally, it has been used to study the structure and function of various proteins, including receptors and ion channels.
Propiedades
IUPAC Name |
3-[(6-methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-4-5-10(13-12-7)11-8(2)9(6-14)15-3/h4-5,8-9,14H,6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKQGLUVQKTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C(CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)